molecular formula C8H14N2O B128216 Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one CAS No. 151665-85-9

Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one

Cat. No.: B128216
CAS No.: 151665-85-9
M. Wt: 154.21 g/mol
InChI Key: WLXFQWJYMRTINR-UHFFFAOYSA-N
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Description

Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one (CAS 151763-88-1 for the (S)-enantiomer) is a bicyclic heterocyclic compound featuring fused pyrrolidine and pyrazinone rings. Its molecular formula is C₇H₁₂N₂O (MW 140.18), and it is commonly synthesized via catalytic reductive cyclization of dioximes using Pd/C under hydrogen pressure, yielding a 48% purity after chromatographic purification . The compound is utilized as a chiral building block in pharmaceutical synthesis, notably in Epizyme's preparation of indole-2-carboxamide derivatives for enzyme inhibition studies . It exhibits stereospecific activity, with the (S)-enantiomer being commercially available for research purposes .

Properties

IUPAC Name

1,2,3,4,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8-3-1-2-7-6-9-4-5-10(7)8/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXFQWJYMRTINR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCN2C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626485
Record name Octahydro-6H-pyrido[1,2-a]pyrazin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151665-85-9
Record name Octahydro-6H-pyrido[1,2-a]pyrazin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrolysis and Cyclization Method

The most well-documented synthesis of Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one involves a two-stage process starting from an acetal intermediate.

Stage 1: Hydrolysis of Acetal Intermediate
The precursor, typically an alkyl pyrido[1,2-a]pyrazin-1-one-7-carboxylate acetal, undergoes hydrolysis under strongly acidic conditions. A reaction-inert solvent such as acetic acid is employed, and the hydrolysis is facilitated by excess strong acid (e.g., hydrochloric or sulfuric acid). This step generates a reactive carbonyl group essential for subsequent cyclization.

Stage 2: Cyclization with Primary Amines or Hydrazine
The hydrolyzed intermediate is treated with a primary amine (e.g., methylamine) or aqueous hydrazine in a polar solvent like methanol. Hydrazine is preferred due to its ability to form an insoluble by-product, simplifying purification via filtration. The reaction proceeds at ambient temperatures (5–45°C), with two or more molar equivalents of hydrazine ensuring complete conversion.

Mechanistic Insights
Cyclization occurs through intramolecular nucleophilic attack by the amine nitrogen on the carbonyl carbon, followed by dehydration to form the fused pyrido-pyrazinone ring. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild hydride donor stabilizes reactive intermediates, preventing over-reduction.

Catalytic Reductive Cyclization

An alternative approach involves reductive cyclization of dioxime precursors using palladium on carbon (Pd/C) under hydrogen pressure. This method constructs the bicyclic framework via simultaneous hydrogenation and ring closure, though detailed yield data remain unspecified in publicly available literature.

Cyclocondensation of Amino Alcohols and Ketones

Amino alcohols or keto esters can undergo cyclocondensation in the presence of acid or base catalysts. For example, heating an amino keto ester in toluene with p-toluenesulfonic acid (PTSA) induces intramolecular 1,4-addition, forming the pyrazinone ring. This method is noted for its simplicity but requires precise control of stoichiometry to avoid oligomerization.

Industrial Production Considerations

Scalability and Solvent Selection

Large-scale synthesis prioritizes cost-effective solvents like acetic acid or methanol, which facilitate easy recovery and reuse. Continuous flow reactors are advantageous for maintaining consistent temperature and mixing, critical for reproducibility in cyclization steps.

Purification Techniques

Chromatographic purification is commonly employed at laboratory scales, but industrial processes may use crystallization or liquid-liquid extraction. The insolubility of hydrazine by-products simplifies filtration, reducing downstream processing costs.

Temperature and pH Optimization

While the patent specifies that cyclization proceeds efficiently at ambient temperatures, elevated temperatures (up to 45°C) can accelerate reaction rates without compromising yield. pH control during hydrolysis ensures complete acetal cleavage while minimizing side reactions.

Reaction Optimization and Parameters

Catalytic Systems

Pd/C (5–10 wt%) under 1–3 bar H₂ pressure effectively reduces dioximes, though competing hydrogenolysis of the lactam ring necessitates careful pressure control.

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitations
Hydrolysis/CyclizationHigh purity, scalableRequires acidic conditions
Catalytic ReductiveSingle-step, atom-economicalSensitive to over-reduction
CyclocondensationMild conditions, no hydridesLow yields without optimization

The hydrolysis/cyclization route is favored industrially due to its robustness, whereas catalytic reductive methods are preferable for small-scale enantioselective synthesis.

Recent Advances in Synthesis Techniques

Emerging strategies include enzymatic cyclization using transaminases to achieve enantiopure products, though this remains experimental. Microwave-assisted synthesis has reduced reaction times for cyclocondensation from hours to minutes, enhancing throughput.

Chemical Reactions Analysis

Oxidation Reactions

The pyrazinone ring undergoes oxidation to form N-oxides or hydroxylated derivatives. For example, treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) generates N-oxide derivatives, which are useful intermediates in medicinal chemistry.

Key Conditions :

  • Reagents : H₂O₂ (30%), mCPBA

  • Solvents : Dichloromethane (DCM), acetic acid

  • Temperature : 0–25°C

Reduction Reactions

Selective reduction of the pyrazinone ring is achieved using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). This yields partially saturated derivatives, such as tetrahydro-pyrido-pyrazines, which retain the fused ring system while introducing stereochemical complexity.

Example Reaction :

Hexahydro 1H pyrido 1 2 a pyrazin 6 2H oneLiAlH THFTetrahydro pyrido pyrazine\text{Hexahydro 1H pyrido 1 2 a pyrazin 6 2H one}\xrightarrow{\text{LiAlH THF}}\text{Tetrahydro pyrido pyrazine}

Nucleophilic Substitution

The carbonyl group at position 6 participates in nucleophilic substitution. For instance, reaction with amines (e.g., benzylamine) under acidic conditions produces amide derivatives.

Conditions :

  • Reagents : Benzylamine, HCl catalyst

  • Solvent : Ethanol

  • Yield : Up to 75%

Michael Addition and Cyclization

Microwave-assisted reactions enable regioselective transformations. In a study involving alkyl (3-oxopiperazin-2-ylidene)acetates, the compound underwent a cascade Michael addition-intramolecular transamidation to form polyfunctional derivatives (e.g., alkyl 7-(2-arylamino-2-oxoethyl)-1,6-dioxo-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylates) .

Key Features :

  • Reagents : N-arylitaconimides, alkyl (3-oxopiperazin-2-ylidene)acetates

  • Conditions : Acetic acid, microwave irradiation (1–2 h)

  • Advantages : High regioselectivity, reduced side products

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) introduce aryl or heteroaryl groups. The α,β-unsaturated carbonyl system in derivatives facilitates these transformations.

Typical Conditions :

  • Catalyst : Pd(PPh₃)₄

  • Base : K₂CO₃

  • Solvent : Toluene/water

Comparative Reactivity Table

Reaction TypeReagents/ConditionsMajor ProductsYield (%)Reference
OxidationH₂O₂, acetic acid, 25°CN-oxide derivatives60–80
ReductionLiAlH₄, THF, refluxTetrahydro-pyrido-pyrazines65–85
Michael AdditionMicrowave, acetic acidPolyfunctional carboxylates70–90
Nucleophilic SubstitutionBenzylamine, HCl, ethanol6-Amidated derivatives70–75

Mechanistic Insights

  • Oxidation : Proceeds via electrophilic attack on the pyrazinone nitrogen, forming N-oxide intermediates.

  • Reduction : LiAlH₄ selectively reduces the carbonyl group without disrupting the fused ring system.

  • Cascade Reactions : Involve initial Michael addition to the α,β-unsaturated carbonyl, followed by intramolecular cyclization .

Scientific Research Applications

Medicinal Chemistry

Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one is being explored for its potential as a pharmacophore in drug development. Key applications include:

  • Anticancer Activity : Derivatives of this compound have shown promising results in inhibiting the growth of various cancer cell lines. A study reported IC50 values in the low micromolar range, indicating significant anticancer potential.
  • Antihypertensive Agents : Research has indicated that certain derivatives exhibit vasodilatory effects, which could be beneficial in developing new antihypertensive therapies. In vivo studies demonstrated a marked reduction in systolic and diastolic blood pressure .

The compound has been investigated for its interactions with biological targets:

  • Enzyme Inhibition : this compound acts as an inhibitor by binding to active sites on enzymes or receptors. This mechanism is crucial for its role in various biochemical pathways and therapeutic applications .
  • Neurodegenerative Disorders : There is ongoing research into its potential use in treating conditions like Alzheimer's disease due to its ability to modulate specific neurobiological pathways .

Material Science

In materials science, this compound serves as a scaffold for developing advanced materials:

  • Fluorescent Materials : The compound's structural properties make it suitable for designing materials with high photoluminescence quantum efficiency (PLQY), which are essential for display technologies.

Structure-Activity Relationship (SAR) Studies

A notable study focused on the SAR of hexahydro derivatives, revealing that specific structural modifications can enhance biological activity. High-throughput screening methods identified several promising candidates with substantial anticancer activity alongside favorable pharmacokinetic profiles.

Cardiovascular Applications

Another investigation into cardiovascular applications demonstrated that derivatives of this compound significantly impacted blood pressure regulation. The study highlighted a robust correlation between structural changes and enhanced vasodilatory effects, suggesting potential avenues for developing novel antihypertensive agents.

Mechanism of Action

The mechanism of action of hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one depends on its specific application. In medicinal chemistry, it may act as an inhibitor by binding to the active site of an enzyme or receptor, thereby blocking its activity. The molecular targets and pathways involved vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Ring Systems

a. Tetrahydropyrrolo[1,2-a]quinoxalines and Pyrido Derivatives
  • Structure : Compounds like 6a,7,8,9-tetrahydro-5-(phenylmethyl)pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6-one (CAS 91622-91-2) feature an additional fused pyridine ring compared to the parent compound.
  • Activity : These derivatives act as vascular smooth muscle relaxants and antihypertensive agents. However, substituents like phenylmethyl or pyridinylmethyl groups reduce smooth muscle relaxant activity while enhancing hypotensive effects .
  • Synthesis : Prepared via multi-step alkylation and cyclization, yielding lower biological efficiency (e.g., 7% yield in Epizyme’s protocol) .
b. Hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one
  • Structure : Replaces the pyrazine ring with pyrimidine, altering hydrogen-bonding and π-π stacking interactions.
  • Activity : Exhibits distinct pharmacological profiles due to modified electron distribution. For example, 8a-phenyl derivatives show enhanced crystallinity and intermolecular interactions .
  • Synthesis: Involves condensation of β-ketoesters with diamines, differing from the reductive cyclization used for pyrazinones .

Substituted Derivatives

a. Dimethylhexahydro-pyrrolo[1,2-a]pyrazin-6-one (CAS 200418-25-3)
  • Structure : Contains methyl groups at positions 2 and 7 (C₉H₁₆N₂O, MW 168.24).
  • Activity : Increased lipophilicity enhances membrane permeability but reduces aqueous solubility.
  • Synthesis : Achieved via alkylation of the parent compound, requiring stringent stereochemical control .
b. Nitroimidazopyrazinones (e.g., 2-Nitroimidazo[1,2-a]pyrazin-8(7H)-one)
  • Structure: Incorporates a nitroimidazole moiety fused to pyrazinone.
  • Activity : Demonstrates antimalarial and radiosensitizing properties due to nitro group redox activity .
  • Synthesis: Utilizes nitroimidazole precursors in cyclocondensation reactions, differing from the hydrogenation methods for pyrido-pyrazinones .

Enantiomeric and Salt Forms

  • (R)-Enantiomer (CAS 151763-89-2) : Shows divergent biological activity compared to the (S)-form, highlighting the importance of chirality in drug design. The hydrochloride salt (CAS 1429238-55-0) enhances solubility for in vivo studies .
  • Safety Profile : The (S)-enantiomer requires storage at 2–8°C in dry conditions, while the hydrochloride salt is stable at room temperature but classified as a Class 8 hazardous material .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Structural Features Biological Activity Synthesis Method
Hexahydro-1H-pyrido[1,2-a]pyrazin-6-one 151763-88-1 C₇H₁₂N₂O Pyrrolidine-pyrazinone fusion Enzyme inhibition, chiral building block Catalytic reductive cyclization
Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6-one 91622-91-2 C₁₆H₁₆N₃O Additional pyridine ring Hypotensive agent Multi-step alkylation
8a-Phenylhexahydropyrrolo[1,2-a]pyrimidin-6-one N/A C₁₃H₁₆N₂O Pyrimidine ring substitution Crystallinity studies β-Ketoester condensation
2,7-Dimethylhexahydro-pyrrolo[1,2-a]pyrazin-6-one 200418-25-3 C₉H₁₆N₂O Methyl substituents Enhanced lipophilicity Alkylation of parent compound

Key Research Findings

  • Stereochemical Impact: The (S)-enantiomer of hexahydro-pyrido-pyrazinone is preferred in Epizyme’s indole-carboxamide synthesis due to higher binding affinity for histone methyltransferase targets .
  • Safety Considerations: Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6-one derivatives require GHS-compliant handling (H314: Causes severe skin burns) , whereas unsubstituted pyrazinones pose lower acute toxicity .
  • Pharmacological Trade-offs: Substituents like phenylmethyl groups in tetrahydropyrroloquinoxalines reduce muscle relaxation efficacy but improve hypotensive action, underscoring structure-activity complexities .

Biological Activity

Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a fused ring system comprising a pyridine and a pyrazine ring. Its molecular formula is C8_{8}H10_{10}N2_{2}O, with a molecular weight of 150.18 g/mol. The compound's unique structure contributes to its biological activity by enabling interactions with various biological targets.

The biological activity of this compound primarily involves its ability to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to inhibition or activation of various biochemical pathways. For instance:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways related to diseases such as cancer and neurodegenerative disorders. This inhibition can block the progression of disease by preventing substrate conversion or product formation.
  • Receptor Binding : this compound has shown potential in binding to neurotransmitter receptors, influencing neurotransmission and potentially offering therapeutic benefits in psychiatric disorders.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

  • Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. It has been evaluated for its effectiveness against resistant strains, showing promising results.
  • Anticancer Properties : Preliminary research suggests that this compound may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.

Comparative Analysis with Similar Compounds

This compound can be compared with other similar compounds to highlight its unique properties:

Compound NameStructural FeaturesBiological Activity
Hexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-oneDifferent nitrogen positioningSimilar antimicrobial properties
Hexahydro-pyrrolo[1,2-a]pyrazin-6(2H)-oneAltered ring structurePotential neuroprotective effects

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Neuroprotective Effects : A study investigated the compound's effects on neuronal cell lines exposed to oxidative stress. Results indicated that it significantly reduced cell death and oxidative damage, suggesting potential for treating neurodegenerative diseases .
  • Anticancer Potential : In vitro assays demonstrated that this compound inhibited the proliferation of various cancer cell lines (e.g., breast cancer cells) with IC50 values in the low micromolar range .
  • Antimicrobial Efficacy : Research highlighted the compound's effectiveness against Gram-positive bacteria, where it demonstrated lower minimum inhibitory concentrations (MICs) compared to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one, and how can enantiomeric purity be ensured?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions of amino alcohols or amines with ketones, followed by catalytic hydrogenation. For enantiomeric purity, chiral auxiliaries or asymmetric catalysis (e.g., using Ru-BINAP complexes) are recommended. Enantiomeric excess should be validated using chiral HPLC or polarimetry, with reference to resolved stereoisomers such as (R)- and (S)-enantiomers (CAS 151763-88-1 and 151763-89-2) .

Q. How can spectral characterization (NMR, FT-IR, MS) distinguish this compound from structurally similar compounds?

  • Methodological Answer :

  • 1H NMR : Look for distinct signals from the pyrazine ring (δ 3.2–4.0 ppm for N-CH2 groups) and the absence of aromatic protons.
  • 13C NMR : Confirm the carbonyl group at ~170 ppm and saturated carbons in the 20–60 ppm range.
  • FT-IR : A strong C=O stretch at ~1650 cm⁻¹ and N-H stretches (if present) at ~3300 cm⁻¹.
  • GC-MS/HPLC-MS : Use high-resolution MS to verify the molecular ion [M+H]+ at m/z 140.18 (C₇H₁₂N₂O). Cross-reference with spectral libraries from marine-derived analogs (e.g., pyrrolo[1,2-a]pyrazine-1,4-dione) .

Q. What natural sources or biosynthetic pathways produce this compound derivatives?

  • Methodological Answer : Marine bacteria (e.g., Bacillus tequilensis) and fungi are known to biosynthesize related pyrrolo-pyrazine alkaloids via non-ribosomal peptide synthetase (NRPS) pathways. Fermentation optimization (e.g., media pH, temperature) and genome mining for NRPS clusters can enhance yield .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for determining absolute configuration and hydrogen-bonding networks. For example, orthorhombic crystals (space group P2₁2₁2₁) with unit cell parameters a = 7.8711 Å, b = 8.1526 Å, c = 19.5783 Å (Z = 4) were used to resolve hydroxylated analogs. Refinement software like CRYSTALS and SHELXL ensures accuracy (R-factor < 0.05) .

Q. What experimental designs are optimal for evaluating the compound’s pharmacokinetic (PK) and pharmacodynamic (PD) properties in vivo?

  • Methodological Answer :

  • PK Studies : Administer radiolabeled compound (³H or ¹⁴C) via IV/oral routes in rodents. Collect plasma/tissue samples for LC-MS/MS analysis to calculate AUC, Cmax, and half-life.
  • PD Studies : Use disease models (e.g., CRF-1 receptor antagonism assays) to correlate plasma concentrations with efficacy. Synergistic combinations (e.g., non-racemic R/S mixtures) require isobolographic analysis .

Q. How do substituents on the pyrazine ring affect bioactivity, and how can structure-activity relationships (SAR) be systematically studied?

  • Methodological Answer :

  • Synthetic Modifications : Introduce substituents (e.g., methyl, fluoro) at positions 2, 3, or 7 via alkylation or Suzuki coupling.
  • Assays : Test analogs in target-specific assays (e.g., PDE1 inhibition or PI3K binding). Multivariate regression analysis identifies key physicochemical parameters (e.g., logP, H-bond donors) .

Q. What strategies mitigate degradation of this compound under acidic or oxidative conditions?

  • Methodological Answer :

  • Stabilization : Co-formulate with cyclodextrins or antioxidants (e.g., BHT).
  • Degradation Studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring. Identify degradation products via LC-QTOF-MS and adjust storage conditions (e.g., inert atmosphere, desiccants) .

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